4-(2-Aminoethyl)piperazin-2-one dihydrochloride
Overview
Description
4-(2-Aminoethyl)piperazin-2-one dihydrochloride is a chemical compound with the molecular formula C6H13N3O•2HCl and a molecular weight of 216.11 g/mol . This compound is a derivative of piperazine, a heterocyclic organic compound that is widely used in the pharmaceutical industry due to its diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Aminoethyl)piperazin-2-one dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Deprotection of these intermediates with thiophenol (PhSH) followed by selective intramolecular cyclization yields the desired piperazinopyrrolidinones .
Industrial Production Methods: Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions and subsequent purification steps. The use of solid-phase synthesis and photocatalytic methods has also been reported for the efficient production of piperazine derivatives .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Aminoethyl)piperazin-2-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
4-(2-Aminoethyl)piperazin-2-one dihydrochloride is used extensively in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2-Aminoethyl)piperazin-2-one dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The presence of the piperazine ring enhances its binding affinity to these targets, making it a potent bioactive molecule .
Comparison with Similar Compounds
Piperazine: A parent compound with similar structural features but lacks the aminoethyl and oxo groups.
1-(2-Aminoethyl)piperazine: Similar structure but without the oxo group.
2-(1-Piperazinyl)ethanamine: Another derivative with a different substitution pattern.
Uniqueness: 4-(2-Aminoethyl)piperazin-2-one dihydrochloride is unique due to the presence of both the aminoethyl and oxo groups, which confer distinct chemical reactivity and biological activity compared to other piperazine derivatives .
Properties
IUPAC Name |
4-(2-aminoethyl)piperazin-2-one;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O.2ClH/c7-1-3-9-4-2-8-6(10)5-9;;/h1-5,7H2,(H,8,10);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEDPZRYXYHBDHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)CCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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